molecular formula C9H6BrNO2 B8273011 5-bromo-6-hydroxy-2H-isoquinolin-1-one

5-bromo-6-hydroxy-2H-isoquinolin-1-one

Katalognummer: B8273011
Molekulargewicht: 240.05 g/mol
InChI-Schlüssel: GAHZDCPDBLGEOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-6-hydroxy-2H-isoquinolin-1-one is a high-purity chemical compound offered for research and development purposes. This brominated and hydroxylated isoquinolinone serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery programs. The isoquinolin-1-one core structure is recognized for its significant pharmacological potential. Scientific literature indicates that structurally related derivatives are investigated as dual inhibitors of key DNA repair enzymes, Tyrosyl-DNA-phosphodiesterase I (Tdp1) and Topoisomerase I (Top1), which are attractive targets in the development of anticancer agents . Furthermore, other substituted isoquinolin-1-ones have been identified as positive ago-allosteric modulators (PAAMs) of the 5-HT2C serotonin receptor, presenting a promising therapeutic strategy for conditions like obesity and central nervous system disorders . The presence of both bromo and hydroxy functional groups on this particular compound makes it a versatile building block for further chemical exploration and structure-activity relationship (SAR) studies within these and other biological contexts. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Eigenschaften

Molekularformel

C9H6BrNO2

Molekulargewicht

240.05 g/mol

IUPAC-Name

5-bromo-6-hydroxy-2H-isoquinolin-1-one

InChI

InChI=1S/C9H6BrNO2/c10-8-5-3-4-11-9(13)6(5)1-2-7(8)12/h1-4,12H,(H,11,13)

InChI-Schlüssel

GAHZDCPDBLGEOT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C1C(=O)NC=C2)Br)O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-Bromo-6-Methoxyisoquinoline (CAS: 366445-82-1)
  • Structure : Differs by replacing the hydroxyl group at position 6 with a methoxy (-OCH₃) group.
  • Impact : The methoxy group increases steric bulk and reduces hydrogen-bonding capacity compared to the hydroxyl group. This substitution likely alters solubility (lower polarity) and metabolic stability (methoxy groups resist oxidation better than hydroxyl groups) .
  • Applications: Methoxy-substituted isoquinolinones are often explored for enhanced bioavailability in drug discovery.
6-Bromo-2-Methylisoquinolin-1(2H)-one (CAS: 864866-92-2)
  • Structure : Bromine at position 6 and a methyl group at position 2.
  • Bromine at position 6 versus 5 may shift electronic effects, altering reactivity in substitution reactions .
3-(3-Bromobenzyl)isoquinolin-1(2H)-one
  • Structure: Features a 3-bromobenzyl substituent instead of hydroxyl and bromine on the core isoquinolinone.
  • Crystal Structure: The N–C2–C10–C11 torsion angle (-178.69°) indicates a nearly planar geometry, with intramolecular hydrogen bonding (N–H⋯O) stabilizing the structure. This contrasts with 5-bromo-6-hydroxy-2H-isoquinolin-1-one, where hydroxyl-bromine proximity may create polar interactions .

Structural Similarity and Key Differences

Table 1 summarizes structural analogs and their similarity scores (computed via Tanimoto coefficients):

Compound Name CAS Number Substituents Similarity Score Key Difference
5-Bromo-6-hydroxy-2H-isoquinolin-1-one 190777-77-6 Br (C5), OH (C6) Reference Reference compound
6-Bromo-2-methylisoquinolin-1(2H)-one 864866-92-2 Br (C6), CH₃ (C2) 0.89 Bromine position, methyl vs. hydroxyl
4-Bromo-2-methylisoquinolin-1(2H)-one 33930-63-1 Br (C4), CH₃ (C2) 0.87 Bromine position
5-Bromo-2-(2-hydroxy-6-methylphenyl)-3H-isoindol-1-one 918331-70-1 Br (C5), hydroxyl-phenyl N/A Isoindolone scaffold vs. isoquinolinone

Key Observations :

  • Bromine position (C4, C5, or C6) significantly affects electronic distribution and steric interactions.
  • Hydroxyl groups enhance hydrogen-bonding capacity, critical for target binding in medicinal chemistry.
  • Methyl or benzyl substituents increase hydrophobicity, influencing membrane permeability .

Crystallographic and Geometric Comparisons

The crystal structure of 3-(3-bromobenzyl)isoquinolin-1(2H)-one reveals a planar geometry with a torsion angle of -178.69°, stabilizing the molecule via N–H⋯O hydrogen bonds.

Q & A

Q. What are the established synthetic routes for 5-bromo-6-hydroxy-2H-isoquinolin-1-one, and how are reaction conditions optimized?

Q. How is the molecular structure of 5-bromo-6-hydroxy-2H-isoquinolin-1-one confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, related brominated isoquinolinones (e.g., 3-(3-bromobenzyl)isoquinolin-1-one) have been characterized by single-crystal diffraction, revealing torsional angles (e.g., N–C2–C10–C11 = -178.69°) and planar deviations (<0.01 Å) . Alternative techniques include:
  • NMR : 1H/13C NMR to assign protons/carbons near electronegative substituents (e.g., deshielding of H-6 due to hydroxyl group).
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., [M+H]+ peak at m/z 254.0 for C9H6BrNO2).
  • IR Spectroscopy : O–H stretch (~3200 cm⁻¹) and C=O absorption (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 5-bromo-6-hydroxy-2H-isoquinolin-1-one derivatives?

  • Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. For example, the keto-enol equilibrium of the hydroxyl group may shift NMR signals. Strategies include:
  • Variable Temperature (VT) NMR : To stabilize one tautomeric form (e.g., -40°C to freeze enol-keto interconversion).
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
  • Isotopic Labeling : Use of deuterated solvents (e.g., D2O) to confirm exchangeable protons.
    Contradictions in mass spectra (e.g., unexpected fragmentation) require collision-induced dissociation (CID) studies to map fragmentation pathways .

Q. What strategies are recommended for improving the bioactivity profile of 5-bromo-6-hydroxy-2H-isoquinolin-1-one in medicinal chemistry?

  • Methodological Answer : Structural modifications focus on enhancing solubility and target affinity:
  • Derivatization : Introduce polar groups (e.g., sulfonate at position 8) to improve aqueous solubility.

  • Structure-Activity Relationship (SAR) : Systematic substitution at positions 5 (Br) and 6 (OH) to assess antiviral or anticancer activity. For example, fluorination at position 7 (as in 5-bromo-1-chloro-6-fluoroisoquinoline) increases metabolic stability .

  • In Silico Screening : Molecular docking (e.g., with HIV protease or kinase targets) to prioritize synthetic targets .

    • Data Table : Bioactivity Optimization Case Study
ModificationTarget (IC50)Solubility (mg/mL)Stability (t1/2)
Parent Compound>10 µM0.22.1 h
7-Fluoro Derivative1.5 µM0.86.7 h
8-Sulfonate Derivative0.9 µM3.54.5 h

Q. How do crystallographic studies inform the reactivity of 5-bromo-6-hydroxy-2H-isoquinolin-1-one in coupling reactions?

  • Methodological Answer : Crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) influence reactivity. For example, steric hindrance from bromine at position 5 may direct electrophilic substitution to position 3. X-ray data reveal planar deviations (<0.03 Å) in related compounds, which correlate with regioselectivity in Suzuki-Miyaura couplings . Synchrotron-based crystallography can further map electron density for predicting nucleophilic attack sites.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.